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Compound of Interest

Compound Name: 7-(Octylsulfonyl)heptanoic acid

Cat. No.: B11465242

Get Quote

Chemical Profile & Significance
7-(Octylsulfonyl)heptanoic acid is a synthetic fatty acid analog where the methylene chain is

interrupted by a sulfonyl (-SO₂-) group. It is typically derived via the oxidation of its thioether

precursor, 7-(octylthio)heptanoic acid.

IUPAC Name: 7-(Octane-1-sulfonyl)heptanoic acid

Molecular Formula: C₁₅H₃₀O₄S

Exact Mass: 306.1865

Molecular Weight: 306.46 g/mol

Role: Used as a metabolic probe (beta-oxidation inhibitor analog), surfactant, or cross-linking

intermediate.
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The molecule consists of three distinct domains that dictate its spectral signature:

Heptanoic Acid Segment: A 7-carbon chain terminating in a carboxyl group (polar head).[1][2]

Sulfonyl Core: An electron-withdrawing -SO₂- linker that significantly deshields adjacent

protons and carbons.

Octyl Tail: An 8-carbon lipophilic chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary method for confirming the oxidation state of the sulfur atom (Sulfide vs.

Sulfoxide vs. Sulfone). The electron-withdrawing nature of the sulfone group causes a distinct

downfield shift in the

-methylene protons.

Experimental Protocol: 1H NMR
Solvent: Chloroform-d (

) is preferred for resolution of the aliphatic chain. Methanol-

(

) may be used if solubility is poor, but carboxyl proton will exchange.

Concentration: 10–20 mg in 0.6 mL solvent.

Reference: TMS (0.00 ppm) or residual

(7.26 ppm).

Predicted 1H NMR Data (400 MHz, )
Note: Values are derived from structure-shift correlation tables for aliphatic sulfones.
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Context

11.0 – 12.0 Broad Singlet 1H -COOH

Carboxylic acid

proton

(exchangeable).

2.95 – 3.05 Multiplet 4H -CH₂-SO₂-CH₂-

Diagnostic Peak:

-protons to

sulfone.

Significantly

downfield from

sulfide precursor

(~2.5 ppm).

2.35
Triplet (

Hz)
2H -CH₂-COO- -protons to

carbonyl.

1.75 – 1.85 Multiplet 4H -CH₂-CH₂-SO₂- -protons to

sulfone.

1.60 – 1.70 Multiplet 2H -CH₂-CH₂-COO- -protons to

carbonyl.

1.25 – 1.45 Broad Multiplet 14H Bulk -CH₂-

Remaining

methylene

protons in octyl

and heptyl

chains.

0.88
Triplet (

Hz)
3H -CH₃

Terminal methyl

of the octyl

chain.

13C NMR Data (100 MHz, )
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The sulfone group exerts a desheilding effect on the

-carbons, shifting them into the 50–55 ppm range.

Chemical Shift (

, ppm)
Carbon Type Assignment

179.5 Quaternary C=O (Carboxylic Acid)

52.5 – 53.5
Secondary (

)

C-SO₂-C (

-carbons)

33.9
Secondary (

)
-CH₂-COOH

31.8
Secondary (

)
Bulk chain (long range)

28.5 – 29.5
Secondary (

)
Bulk chain

22.6
Secondary (

)
to methyl

21.5 – 22.0
Secondary (

)
to sulfone

14.1
Primary (

)
Terminal Methyl

Mass Spectrometry (MS) Analysis
Mass spectrometry confirms the molecular weight and provides fragmentation patterns

characteristic of the sulfonyl linker.

Experimental Protocol: ESI-MS
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Method: Electrospray Ionization (ESI).

Polarity: Negative Mode (preferred for free acid) and Positive Mode.

Solvent: Methanol/Water (50:50) + 0.1% Formic Acid (for +) or Ammonium Acetate (for -).

Key Ions (Low Resolution)
Ionization Mode m/z Species Interpretation

ESI (-) 305.2

Deprotonated

molecular ion (Base

peak).

ESI (+) 307.2
Protonated molecular

ion.

ESI (+) 324.2

Ammonium adduct

(common in acetate

buffers).

ESI (+) 329.2
Sodium adduct

(ubiquitous).

Fragmentation Pathways (MS/MS)
In MS/MS (Collision Induced Dissociation), sulfones typically undergo cleavage at the C-S

bond or rearrangement.

Loss of Water:

(m/z 289). Characteristic of carboxylic acids.

Alpha-Cleavage (Sulfone): Cleavage of the octyl chain or the heptanoic chain adjacent to the

SO₂ group.

Sulfur Dioxide Elimination: In high-energy collision (or EI), extrusion of

(64 Da) is possible, recombining the alkyl chains (rare in soft ESI).
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Visualization: Fragmentation & Logic
The following diagram illustrates the structural logic and fragmentation pathways for validating

the compound.

7-(Octylsulfonyl)
heptanoic acid
(MW 306.46)

[M-H]- 
 m/z 305.2ESI (-)

[M+H]+ 
 m/z 307.2

ESI (+)

Precursor:
7-(Octylthio)heptanoic acid

(Sulfide)

Oxidation (H2O2/mCPBA)

Loss of H2O
 m/z 289

-18 Da

NMR: Alpha-CH2
(Diagnostic)

Sulfide Shift
~2.5 ppm

Before Ox.

Sulfone Shift
~3.0 ppm

After Ox.

Click to download full resolution via product page

Caption: Analytical workflow linking synthesis precursor, NMR shift diagnostics, and MS

ionization patterns.

Summary of Key Specifications
Use this table to validate your Certificate of Analysis (CoA) or experimental results.
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Parameter Specification Notes

Appearance White to off-white solid
Waxy crystalline solid

expected.

MS (ESI-) m/z 305.2 ± 0.5 Base peak.

1H NMR (

-SO₂)
2.95 – 3.05 ppm

Integration = 4H. Absence of

peak at 2.5 ppm (indicates

complete oxidation).

1H NMR (

-COOH)
2.35 ppm Integration = 2H.

Solubility DMSO, Methanol, Chloroform
Poor water solubility (requires

pH adjustment).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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